

Commercial Availability and Research Applications of Saccharin-13C6: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Saccharin-13C6**

Cat. No.: **B564788**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key specifications, and primary research applications of **Saccharin-13C6**. This isotopically labeled compound serves as a critical internal standard and tracer in various analytical and metabolic studies.

Commercial Availability and Supplier Information

Saccharin-13C6 is readily available for research purposes from several reputable chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams, to suit diverse experimental needs. The primary suppliers include Biosynth, LGC Standards, and Santa Cruz Biotechnology. When purchasing, it is crucial to request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data.

Quantitative Data and Physical Properties

The quality and purity of **Saccharin-13C6** are critical for its application in sensitive analytical methods. The following tables summarize the typical quantitative data available for research-grade **Saccharin-13C6**, based on information from supplier technical data sheets and representative Certificates of Analysis for similar 13C-labeled compounds.

Table 1: General Specifications of **Saccharin-13C6**

Parameter	Specification	Source
CAS Number	1286479-01-3	[1] [2]
Molecular Formula	$^{13}\text{C}_6\text{C}_1\text{H}_5\text{NO}_3\text{S}$	[2]
Molecular Weight	189.14 g/mol	[2]
Appearance	White to Off-White Solid	Representative Data
Solubility	Soluble in Methanol, Water (Slightly)	Representative Data

Table 2: Quality Control and Purity Data

Parameter	Specification	Method
Chemical Purity	≥98%	HPLC
Isotopic Purity	≥99 atom % ^{13}C	Mass Spectrometry
NMR	Conforms to Structure	^1H NMR, ^{13}C NMR
Mass Spectrum	Conforms to Structure	ESI-MS

Note: The data in Tables 1 and 2 are representative. Researchers must consult the lot-specific Certificate of Analysis for precise values.

Primary Research Application: Isotope Dilution Mass Spectrometry

The principal application of **Saccharin-13C6** is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled saccharin in various matrices, including food products, beverages, and biological samples.[\[3\]](#) The stable isotope label does not alter the chemical behavior of the molecule, allowing it to mimic the analyte of interest throughout sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

Logical Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the typical workflow for using **Saccharin-13C6** as an internal standard in an IDMS experiment.

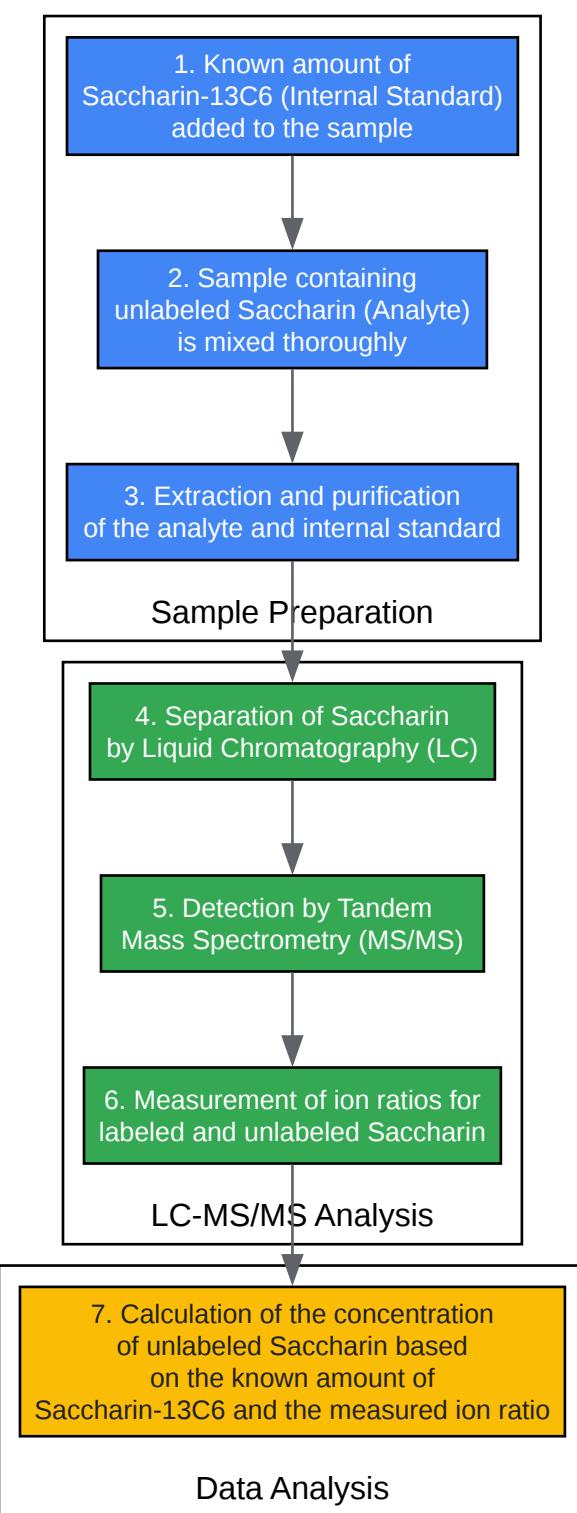


Figure 1: Isotope Dilution Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for quantifying saccharin using **Saccharin-13C6**.

Experimental Protocol: Quantification of Saccharin in a Liquid Sample using IDMS

The following is a generalized protocol for the quantification of saccharin in a liquid matrix (e.g., a beverage) using **Saccharin-13C6** as an internal standard.

Materials:

- **Saccharin-13C6** solution of a known concentration (Internal Standard Stock)
- Liquid sample containing saccharin
- Acetonitrile (ACN)
- Formic Acid (FA)
- Water (LC-MS grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system

Procedure:

- Sample Preparation: a. Accurately pipette a known volume of the liquid sample into a clean vial. b. Spike the sample with a known volume and concentration of the **Saccharin-13C6** internal standard stock solution. c. Vortex the sample to ensure homogeneity.
- Solid-Phase Extraction (SPE) for Sample Clean-up: a. Condition the SPE cartridge with methanol followed by water. b. Load the spiked sample onto the SPE cartridge. c. Wash the cartridge with water to remove interfering substances. d. Elute the saccharin and **Saccharin-13C6** with an appropriate solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase.
- LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to achieve separation of saccharin from matrix components.
- Flow Rate: e.g., 0.3 mL/min.
- Injection Volume: e.g., 5 μ L. b. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Saccharin (unlabeled): Precursor ion (m/z) \rightarrow Product ion (m/z)
- **Saccharin-13C6** (labeled): Precursor ion (m/z) \rightarrow Product ion (m/z)
- Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.

- Data Analysis: a. Integrate the peak areas for both the unlabeled saccharin and the **Saccharin-13C6** internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Generate a calibration curve using standards of known saccharin concentrations spiked with the same amount of internal standard. d. Determine the concentration of saccharin in the unknown sample by interpolating its area ratio on the calibration curve.

Signaling Pathways

Based on the available scientific literature, **Saccharin-13C6** is exclusively utilized as a chemically inert tracer and internal standard for analytical purposes. There is no evidence to suggest that it is involved in or used to study specific biological signaling pathways. Its primary role is to facilitate accurate quantification of its unlabeled counterpart. The following diagram illustrates the logical relationship of its application rather than a biological pathway.

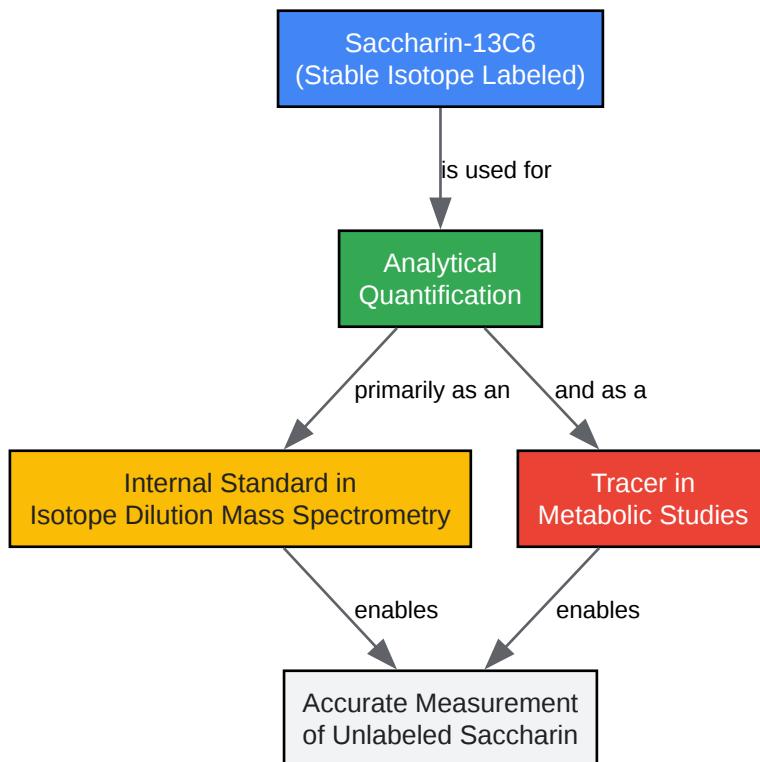


Figure 2: Application Logic of Saccharin-13C6

[Click to download full resolution via product page](#)

Caption: Application logic of **Saccharin-13C6** in research.

Conclusion

Saccharin-13C6 is a commercially available and indispensable tool for researchers requiring precise quantification of saccharin. Its application as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for overcoming challenges associated with complex sample matrices. While not used for studying biological signaling pathways, its role in analytical chemistry and drug development is well-established, enabling accurate and reproducible measurements critical for food safety, metabolic research, and pharmacokinetic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Saccharin-13C6 | CAS 1286479-01-3 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Commercial Availability and Research Applications of Saccharin-13C6: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564788#commercial-availability-of-saccharin-13c6-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com